molecular formula C4H9Cl3Sn B050099 Butyltin trichloride CAS No. 1118-46-3

Butyltin trichloride

Cat. No. B050099
CAS RN: 1118-46-3
M. Wt: 282.2 g/mol
InChI Key: YMLFYGFCXGNERH-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of butyltin trichloride involves organometallic routes that may include the reaction of tin metals with butylchloride under specific conditions. Notably, its reactions can lead to the formation of complex structures. For instance, this compound reacts with 1-(2-methyl-2,3-dihydrobenzothiazol-2-yl)-propan-2-one to yield a hydroxyl-bridged aquobutyldichlorotin hydroxide dimer, which is hydrogen-bonded to four 2-methylbenzothiazole molecules (Chen-Yan Wei, 1994).

Molecular Structure Analysis

The molecular structure of this compound derivatives can exhibit complex geometries, as shown by the unique macrocyclic tetramer of tri-n-butyltin 2,6-difluorobenzoate with a 16-membered Sn4C4O8 ring, demonstrating the five-coordinated tin atoms in distorted trigonal bipyramidal geometries (M. Gielen et al., 1994).

Chemical Reactions and Properties

This compound acts as a catalyst precursor in various chemical reactions including etherifications and hydro-hydroxy-eliminations, showcasing its versatility in promoting organic transformations (D. Marton, Pierangelo Slaviero, G. Tagliavini, 1989).

Physical Properties Analysis

The physical properties of butyltin compounds are crucial for understanding their behavior in different environments and applications. These properties are influenced by the molecular structure and the nature of substituents on the tin atom.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and stability, are defined by its organotin nature. It undergoes various reactions forming complexes and polymers with different organic and inorganic substrates, demonstrating its role in synthesizing a wide range of organotin compounds. For example, the reaction with p-toluenesulfonic acid yields a butyltin oxo cluster with complex molecular structure (C. Eychenne-Baron et al., 2000).

Scientific Research Applications

  • Catalysis in Chemical Reactions : Butyltin trichloride acts as a catalyst precursor in various chemical processes such as etherification of unsaturated alcohols, functional diols, cyclization of hexanedione, and dehydration of cyclic diols (Marton, Slaviero, & Tagliavini, 1989).

  • Biological Accumulation and Human Exposure : The compound is found in human blood, indicating exposure through stabilizers or biocides in household articles or contaminated food. This study found no significant difference in butyltin concentrations between sexes or distinct age-dependency, differing from other pollutants like PCBs (Kannan, Senthilkumar, & Giesy, 1999).

  • Crystal Structure Analysis : this compound has been used to study the crystal structure of organotin complexes, showing different results compared to previous reports and leading to a better understanding of such molecular structures (Wei, 1994).

  • Effects on Human Enzyme Activity : Butyltins, including this compound, impact human androgen metabolism by inhibiting human 5alpha-reductase isoenzymes. These enzymes are crucial for androgen activation and their inhibition could lead to developmental disorders of the male reproductive system (Doering et al., 2002).

  • Developmental Toxicity in Animals : Comparative studies on the developmental toxicity of this compound in rats show different susceptibility and spectrum of developmental toxicity, which is important in assessing the environmental and health risks of this compound (Ema, Kurosaka, Amano, & Ogawa, 1995).

  • Environmental Accumulation and Biomagnification : this compound accumulates in the environment, as evidenced by its presence in marine organisms like bottlenose dolphins, indicating its environmental persistence and potential for biomagnification (Kannan, Senthilkumar, Loganathan, Takahashi, Odell, & Tanabe, 1997).

  • Analytical Method Development : Methods have been developed for the analysis of butyltin compounds, including this compound, in various environmental samples. These methods are crucial for monitoring and understanding the environmental impact of these compounds (Krone et al., 1989).

Mechanism of Action

Butyltin trichloride has been examined as a precursor to tin dioxide coatings on glass . Such coatings, especially when doped, are low-emissivity and transparent to visible light, reflect infrared light, and provide a high conductance and a low sheet resistance .

Safety and Hazards

Butyltin trichloride is combustible and harmful by ingestion and skin absorption . It is corrosive and can cause severe skin burns and eye damage . When heated to decomposition, it emits toxic fumes of Cl- .

properties

IUPAC Name

butyl(trichloro)stannane
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InChI

InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3
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InChI Key

YMLFYGFCXGNERH-UHFFFAOYSA-K
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Canonical SMILES

CCCC[Sn](Cl)(Cl)Cl
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Molecular Formula

C4H9Cl3Sn
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DSSTOX Substance ID

DTXSID0029210
Record name Butyltin trichloride
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Molecular Weight

282.2 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB] Yellow to red clear liquid; [MSDSonline]
Record name Stannane, butyltrichloro-
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Record name Mono-n-butyltin trichloride
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Boiling Point

102 °C @ 12 mm Hg
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Flash Point

81 °C (closed cup)
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Solubility

Sol in organic solvents; sparingly sol in water with partial hydrolysis
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Density

1.71 at 25 °C/4 °C
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Mechanism of Action

The effects of dibutyltin and tributyltin compounds on the thymus were studied in relation to the cell kinetics of thymic atrophy. Male Wistar rats were exposed to single oral doses of 10 to 180 mg/kg mono-n-butyltin trichloride, 5 to 35 mg/kg di-n-butyltin dichloride, and 5 to 60 mg/kg tri-n-butyltin chloride. Body weights and organ weights for thymus, spleen, liver, kidneys, and adrenals were measured at varying times up to 9 days after exposure, and thymocyte suspensions were assessed for cell counts, cell size, and the incorporation of DNA, RNA, and protein precursors into acid precipitable material. Organ weights were not affected by any dose of mono-n-butyltin but were reduced di-n-butyltin dichloride and tri-n-butyltin chloride with the most significant effects obvious at 4 days post treatment. Dose levels reducing the relative thymic weight by 50% were 18 mg/kg di-n-butyltin dichloride and 29 mg/kg tri-n-butyltin chloride. Di-n-butyltin dichloride and tri-n-butyltin chloride produced a dose related reduction of cortical lymphocytes in thymus with pronounced reduction in the width of the thymic cortex at doses greater than 100 umol/kg body weight. The frequency of small cells in thymocyte suspensions increased over the 9 day post exposure period with progressive decrements in the number of intermediate and large thymocytes. Lymphoblast counts increased significantly on post exposure day four concomitant with maximal thymic atrophy. It was/ suggested that atrophy of the thymus and the subsequent immunosuppression are characteristics of diorganotin compounds.
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Color/Form

Colorless liquid

CAS RN

1118-46-3
Record name Butyltin trichloride
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Melting Point

-63 °C
Record name MONO-N-BUTYLTIN TRICHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Butyltin trichloride?

A1: this compound has the molecular formula C4H9Cl3Sn and a molecular weight of 281.22 g/mol [].

Q2: What spectroscopic data is available to characterize this compound?

A2: this compound can be characterized by a range of spectroscopic techniques, including:

  • NMR Spectroscopy: Both 1H, 13C, and 119Sn NMR can be used to determine the structure and purity of the compound [, , , , ].
  • FTIR Spectroscopy: Infrared spectroscopy helps identify the characteristic functional groups present in the molecule [, , ].
  • Mass Spectrometry: This technique provides information about the molecular weight and fragmentation pattern of the compound [, ].

Q3: Is this compound compatible with Polyvinyl chloride (PVC)?

A3: Yes, this compound is often used as a stabilizer in PVC production. It helps prevent the degradation of the polymer during processing at high temperatures [, ].

Q4: How does this compound stabilize PVC?

A4: this compound reacts with HCl released during PVC degradation, forming organotin chlorides that do not catalyze further degradation. Additionally, it can substitute labile chlorine atoms in PVC, improving its stability [].

Q5: What are the main catalytic applications of this compound?

A5: this compound is a versatile catalyst used in various reactions, including:

  • Glycerolysis of Triacylglycerides: It catalyzes the conversion of triacylglycerides to monoacylglycerols and diacylglycerols [].
  • Reduction of Alkyl Halides: It acts as a co-catalyst in the reduction of alkyl halides by sodium borohydride [].
  • Ring-Opening Polymerization (ROP): It catalyzes the ROP of lactides, producing cyclic polylactides [].
  • Etherification Reactions: It promotes etherifications and hydro-hydroxy-eliminations [, ].

Q6: What is the proposed mechanism for this compound catalyzed glycerolysis?

A6: The exact mechanism is still debated, but it's suggested to involve coordination of the this compound to the carbonyl group of the triacylglyceride, facilitating nucleophilic attack by glycerol [].

Q7: How selective is this compound in catalyzing organic reactions?

A7: The selectivity of this compound varies depending on the reaction conditions and substrates. For example, in the reaction of 1-(tributylstannyl)-2-butene with aldehydes, it shows high Z-selectivity in 2-butenylation and erythro-selectivity in 1-methyl-2-propenylation [].

Q8: How does changing the alkyl group in organotin chlorides affect their catalytic activity in lactide polymerization?

A8: Studies comparing dimethyltin dichloride, dibutyltin dichloride, and diphenyltin dichloride in lactide ROP showed the following reactivity order: Me2SnCl2 < Bu2SnCl2 << Ph2SnCl2. This suggests that larger, more electron-donating groups on the tin center increase its catalytic activity [].

Q9: How does the number of chlorine atoms on the tin center affect the reactivity of organotin compounds?

A9: In the series of tributyltin chloride, dibutyltin dichloride, and this compound, the reactivity increases with the number of chlorine atoms attached to the tin center, indicating that a more electrophilic tin center enhances the catalytic activity [].

Q10: What are the known toxicological effects of this compound?

A11: this compound has been found to be developmentally toxic in animal studies. Research shows it can cause maternal toxicity, embryo lethality, and fetal malformations [, , ].

Q11: What is the environmental impact of this compound?

A12: this compound is considered an environmental pollutant. It can accumulate in sediments and bioaccumulate in organisms, posing risks to aquatic ecosystems. More research is needed to understand its degradation pathways and long-term ecological effects [].

Q12: What analytical methods are used to determine this compound in environmental samples?

A12: Common methods for analyzing this compound in environmental matrices (like air, soil, and water) include:

  • Gas Chromatography with Atomic Emission Detection (GC-AED): This method offers high sensitivity and selectivity for organotin compounds [].
  • Gas Chromatography with Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of this compound based on its mass spectrum [, , , , ].
  • Supercritical Fluid Extraction (SFE): This extraction method is used to isolate this compound from solid matrices like soil, prior to analysis [].

Q13: How are Butyltin compounds extracted from textile samples for analysis?

A14: A common method involves using a synergetic solvent mixture, such as acetic acid/sodium acetate buffer and methanol, followed by derivatization with sodium tetraethylborate and extraction with hexane [, ].

Q14: Why is derivatization often required in the analysis of Butyltin compounds?

A15: Derivatization converts the relatively non-volatile Butyltin chlorides into more volatile and thermally stable derivatives, making them suitable for analysis by gas chromatography [, , ].

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